

Application Note: Comprehensive Analytical Characterization of 3,3-Dimethylpyrrolidin-2-one Hydrochloride

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Compound of Interest

Compound Name:	3,3-Dimethylpyrrolidin-2-one hydrochloride
CAS No.:	1259030-41-5
Cat. No.:	B2615452

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Introduction & Strategic Context

3,3-Dimethylpyrrolidin-2-one hydrochloride (CAS: 1259030-41-5) is a highly specialized cyclic amide (lactam) salt [1](#)[1]. The free base form, 3,3-dimethyl-2-pyrrolidinone (CAS: 4831-43-0), features a five-membered ring structure with a gem-dimethyl substitution at the C3 position [2](#)[2].

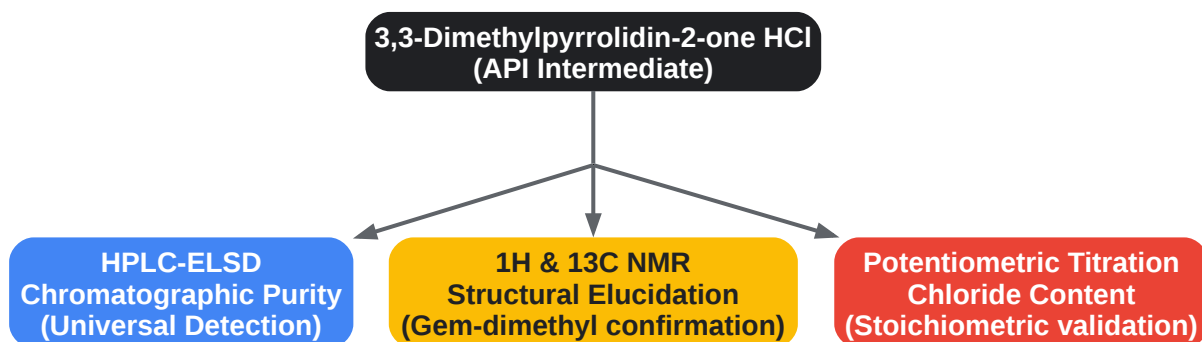
In modern drug development, this molecule serves as a critical synthetic intermediate. Most notably, the 3,3-dimethylpyrrolidin-2-one moiety is the core structural pharmacophore in MK-2947, a potent soluble guanylate cyclase (sGC) stimulator developed for the treatment of hypertension and cardiovascular diseases [3](#)[3].

The Analytical Challenge (Causality)

Standard pharmaceutical analysis heavily relies on UV-Vis detection. However, 3,3-dimethylpyrrolidin-2-one lacks an extended conjugated π -system, possessing only a single

amide carbonyl. This results in negligible UV absorption above 210 nm, rendering standard HPLC-UV methods blind to related impurities. Furthermore, as a hygroscopic hydrochloride salt, precise quantification of the chloride counterion is mandatory to establish the exact mass balance required for stoichiometric precision in downstream API coupling reactions.

To overcome these challenges, we employ a multi-modal analytical strategy utilizing HPLC-ELSD (Evaporative Light Scattering Detection) for universal purity profiling, Multinuclear NMR for structural elucidation, and Potentiometric Titration for salt characterization.



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Analytical workflow for 3,3-Dimethylpyrrolidin-2-one HCl characterization.

Biological Context: The sGC-cGMP Signaling Pathway

Understanding the downstream application of this intermediate reinforces the need for rigorous quality control. When incorporated into MK-2947, the pyrrolidinone derivative directly stimulates sGC independently of endogenous Nitric Oxide (NO), driving the production of cGMP to induce vasodilation [3\[3\]](#).



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Mechanism of action for MK-2947 via the sGC-cGMP signaling pathway.

Experimental Protocols & Methodologies

Chromatographic Purity via HPLC-ELSD

Causality: Because pyrrolidinone derivatives lack strong chromophores, UV detection is prone to false-negative purity assessments. ELSD provides a mass-dependent, universal response for all non-volatile analytes, ensuring that synthesis byproducts (e.g., unreacted aliphatic amines) are accurately detected [4\[4\]](#).

Self-Validating System: The method includes a System Suitability Test (SST) requiring a Signal-to-Noise (S/N) ratio ≥ 10 for a 0.05% Limit of Quantitation (LOQ) standard, ensuring detector sensitivity prior to sample analysis.

Step-by-Step Protocol:

- Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm).
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
 - Solvent B: 0.1% TFA in Acetonitrile.
- Gradient: 0-2 min (5% B), 2-12 min (5% to 60% B), 12-15 min (60% to 95% B), 15-18 min (95% B), 18-20 min (5% B).
- Flow Rate: 1.0 mL/min.
- ELSD Parameters: Drift tube temperature = 50°C; Nebulizer gas (N₂) pressure = 3.5 bar; Gain = 100.
- Sample Prep: Dissolve 10.0 mg of the sample in 1.0 mL of Water/Acetonitrile (50:50, v/v). Inject 10 μL.

Structural Elucidation via NMR Spectroscopy

Causality: To definitively prove the regiochemistry of the gem-dimethyl group at C3 (as opposed to C4 or C5), ¹H and ¹³C NMR are utilized. The absence of splitting for the six methyl protons confirms their attachment to a quaternary carbon adjacent to the carbonyl.

Step-by-Step Protocol:

- Sample Prep: Dissolve 15 mg of 3,3-Dimethylpyrrolidin-2-one HCl in 0.6 mL of DMSO- d₆ containing 0.03% v/v TMS as an internal standard.
- Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).
- Processing: Phase and baseline correct the spectra; calibrate the chemical shift scale to the DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

Chloride Content via Potentiometric Titration

Causality: The compound is an HCl salt with a theoretical chloride content of 23.69%. Deviations from this value indicate either free-base contamination or excessive bound moisture. Silver nitrate (AgNO₃) direct titration is the gold standard for halide quantification in peptide and small-molecule salts [5](#)[5].

Self-Validating System: The titrant must be standardized against primary standard grade NaCl (NIST traceable) in triplicate before use. A blank titration is subtracted to eliminate solvent matrix interference.

Step-by-Step Protocol:

- **Standardization:** Titrate 0.1 M AgNO₃ against 50.0 mg of dried NaCl.
- **Sample Prep:** Accurately weigh ~50.0 mg of 3,3-Dimethylpyrrolidin-2-one HCl into a 50 mL titration vessel. Dissolve in 30 mL of 0.06 M Nitric Acid (HNO₃).
- **Titration:** Titrate potentiometrically using a Mettler Toledo DL-50 Titrator equipped with an Ag-ring electrode (DM-141-SC).
- **Calculation:** $\%Cl = \text{Weight sample (mg)} \times (V_{\text{sample}} - V_{\text{blank}}) \times M_{\text{AgNO}_3} \times 35.45 \times 100$

Data Presentation & Expected Results

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO- d₆)

Position	1H Chemical Shift (δ , ppm)	Multiplicity & Integration	13C Chemical Shift (δ , ppm)	Structural Assignment
C2	-	-	~ 180.5	Carbonyl (C=O)
C3	-	-	~ 40.2	Quaternary Carbon
C4	1.85	Triplet (t, J = 7.0 Hz), 2H	~ 35.1	Methylene (CH ₂)
C5	3.15	Triplet (t, J = 7.0 Hz), 2H	~ 45.4	Methylene (CH ₂ -N)
CH ₃	1.05	Singlet (s), 6H	~ 25.3	Gem-dimethyls
NH	8.50 - 9.50	Broad Singlet (br s), 1-2H	-	Protonated Amide / Salt

Table 2: HPLC-ELSD System Suitability & Acceptance Criteria

Parameter	Target Value	Analytical Significance
Retention Time (RT)	~ 4.5 min	Confirms correct elution under HILIC/C18 gradient conditions.
Signal-to-Noise (LOQ)	≥ 10	Ensures ELSD sensitivity is sufficient to detect 0.05% impurities.
Peak Tailing Factor	≤ 1.5	Indicates minimal secondary interactions with column silanols.
Chloride Assay	23.0% - 24.2%	Confirms a 1:1 stoichiometric ratio of free base to HCl.

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